molecular formula C21H17ClFN3O B2637493 3-[1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 860787-75-3

3-[1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Cat. No.: B2637493
CAS No.: 860787-75-3
M. Wt: 381.84
InChI Key: UXKBWIYUUVKMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a complex organic molecule. Its structure features an intricate arrangement of aromatic rings and functional groups, making it a compound of interest for various scientific applications. The benzimidazole core is particularly notable for its biological activity and stability, and the pyridinone group adds further complexity to its chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Benzimidazole Formation: : The initial step often involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives. For this compound, the specific route would involve methyl-substituted phenylenediamine and the 2-chloro-6-fluorobenzyl group.

  • Pyridinone Incorporation:

Industrial Production Methods

In industrial settings, the synthesis would be scaled up using reactors that manage the precise temperature, pressure, and solvent conditions needed. Catalysts and reagents are optimized for yield and purity. The step involving benzimidazole might be carried out in high-throughput systems with continuous stirring and monitoring.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, particularly at the benzimidazole or pyridinone rings.

  • Reduction: : The reduction might affect the halogenated benzyl group or the nitrogen atoms within the rings.

  • Substitution: : The aromatic rings offer sites for nucleophilic or electrophilic substitution, with halogens on the benzyl ring as primary sites.

Common Reagents and Conditions

  • Oxidation: : KMnO4, H2O2 under acidic or basic conditions.

  • Reduction: : LiAlH4, NaBH4 for selective reductions.

  • Substitution: : Halogenating agents like NBS or electrophiles for electrophilic substitution.

Major Products

Oxidation may lead to the formation of quinones or nitro derivatives. Reduction could yield fully or partially reduced forms of the parent compound. Substitution reactions typically yield functionalized derivatives, depending on the specific reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound may serve as a precursor or intermediate in the synthesis of more complex molecules. Its diverse functional groups make it a versatile building block for designing new materials and catalysts.

Biology

Biologically, the benzimidazole nucleus is known for its activity against parasitic infections. This compound’s unique structure might enhance its efficacy or introduce new biological activities.

Medicine

Potential applications in medicine include development as an anti-cancer or anti-inflammatory agent. The halogenated benzyl group could enhance its ability to interact with specific enzymes or receptors in the body.

Industry

In industrial applications, this compound could be used in the creation of dyes, pigments, or as a stabilizer for polymers due to its stable aromatic structure.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets such as enzymes or receptors. The presence of halogens can enhance binding affinity through increased hydrophobic interactions or halogen bonding. The benzimidazole ring might interact with nucleic acids or proteins, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorobenzyl)benzimidazole

  • 5,6-dimethylbenzimidazole

  • 2-chloro-6-fluorobenzylamine

Uniqueness

Compared to these compounds, 3-[1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is unique in its combined structural features. The incorporation of the pyridinone ring and specific halogenation pattern provides distinct chemical properties and potentially unique biological activities.

Hopefully, this satisfies your scientific curiosity. What else can we explore?

Properties

IUPAC Name

3-[1-[(2-chloro-6-fluorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3O/c1-12-9-18-19(10-13(12)2)26(11-15-16(22)6-3-7-17(15)23)20(25-18)14-5-4-8-24-21(14)27/h3-10H,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKBWIYUUVKMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=CC=CNC3=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.